5-Aminopyrimidine-2-carbonitrile
Overview
Description
5-Aminopyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative and has a molecular weight of 120.11 g/mol . The IUPAC name for this compound is 5-aminopyrimidine-2-carbonitrile .
Synthesis Analysis
The synthesis of 4-Aminopyrimidine-5-carbonitriles has been efficiently achieved by reacting 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, using EtONa as a catalyst and EtOH as a solvent .
Molecular Structure Analysis
The molecular structure of 5-Aminopyrimidine-2-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound also contains an amino group (-NH2) at position 5 and a carbonitrile group (-C#N) at position 2 .
Chemical Reactions Analysis
Pyrimidines, including 5-Aminopyrimidine-2-carbonitrile, are known to participate in a variety of chemical reactions. They are often used in the synthesis of other compounds, including pharmaceuticals .
Physical And Chemical Properties Analysis
5-Aminopyrimidine-2-carbonitrile is a solid at room temperature . It has a molecular weight of 120.11 g/mol . The compound has a topological polar surface area of 75.6 Ų and a complexity of 127 . It has a flash point of 175.9°C and a boiling point of 367.3°C at 760 mmHg .
Scientific Research Applications
Catalysis and Pharmaceutical Synthesis
5-Aminopyrimidine-2-carbonitrile plays a pivotal role in the synthesis of pharmacologically active compounds, evidenced by its involvement in the development of drugs targeting specific enzymes or pathways critical in disease processes. This compound's utility is highlighted in the creation of antitumor agents, where it serves as a precursor or key intermediate. Its application extends to the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. For instance, hybrid catalysts have been employed to synthesize substituted pyranopyrimidine derivatives, showcasing the versatility of 5-aminopyrimidine-2-carbonitrile in facilitating the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Antimetabolite Research
The significance of 5-aminopyrimidine-2-carbonitrile extends to its role in antimetabolite research, where it contributes to understanding the structural and thermodynamic bases for anticancer activity. Antimetabolites, which structurally resemble natural biochemicals, interfere with essential biochemical processes. Studies on antipyrimidines like 5-fluoro-2'-deoxyuridine (FdUrd), which share a core similarity with 5-aminopyrimidine-2-carbonitrile, have shed light on how misincorporation into DNA perturbs the structure and decreases the stability of duplex DNA. This understanding aids in rationalizing the effects of antipyrimidine misincorporation on DNA replication and repair, underscoring the importance of 5-aminopyrimidine-2-carbonitrile in the design of effective cancer chemotherapy and novel anticancer drugs (Gmeiner, 2002).
Environmental and Sustainable Applications
Beyond pharmaceutical applications, 5-aminopyrimidine-2-carbonitrile contributes to environmental sustainability through its involvement in carbon capture technologies. Amino acid salt solutions, for instance, are recognized for their capacity to capture CO2 effectively, with 5-aminopyrimidine-2-carbonitrile derivatives potentially playing a role in enhancing this process. These solutions are regarded as promising CO2 absorbents due to their lower evaporation and degradation issues compared to traditional amine solutions. The exploration of amino acid salt solutions, including those derived from or related to 5-aminopyrimidine-2-carbonitrile, underscores the compound's relevance in addressing greenhouse gas emissions and contributing to the development of effective carbon capture by new absorbents (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-aminopyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMODHWDBMCWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480851 | |
Record name | 5-Aminopyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrimidine-2-carbonitrile | |
CAS RN |
56621-93-3 | |
Record name | 5-Amino-2-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56621-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminopyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminopyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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